molecular formula C30H20BNO2S B12497465 (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid

(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid

Cat. No.: B12497465
M. Wt: 469.4 g/mol
InChI Key: HFOHYRISAVOUMQ-UHFFFAOYSA-N
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Description

(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid: is a complex organic compound with the molecular formula C30H20BNO2S and a molecular weight of 469.3613 g/mol . This compound is notable for its unique structure, which includes a carbazole moiety, a dibenzothiophene unit, and a boronic acid group. It is primarily used in organic electronics and materials science due to its excellent charge-transporting properties and stability .

Preparation Methods

The synthesis of (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the Carbazole Unit: The initial step involves the synthesis of the carbazole unit through a cyclization reaction.

    Attachment of the Dibenzothiophene Unit: The carbazole unit is then coupled with dibenzothiophene using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced through a reaction with triisopropyl borate under controlled conditions.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid has a wide range of scientific research applications :

    Organic Electronics: It is used as a charge-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high charge carrier mobility and stability.

    Materials Science: The compound is employed in the development of new materials with enhanced thermal and photochemical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Biological Research: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.

Comparison with Similar Compounds

(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid can be compared with other similar compounds, such as :

    (9-Phenyl-9H-carbazol-2-yl)boronic acid: This compound has a similar structure but lacks the dibenzothiophene unit, resulting in different electronic properties.

    2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: This compound includes two carbazole units and is used in similar applications but has different charge-transporting characteristics.

    9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole: This compound incorporates a pyridoindole unit, providing unique photophysical properties.

The uniqueness of this compound lies in its combination of the carbazole, dibenzothiophene, and boronic acid groups, which confer distinct electronic and chemical properties .

Properties

Molecular Formula

C30H20BNO2S

Molecular Weight

469.4 g/mol

IUPAC Name

[2-(2-phenylcarbazol-9-yl)dibenzothiophen-4-yl]boronic acid

InChI

InChI=1S/C30H20BNO2S/c33-31(34)26-18-21(17-25-24-11-5-7-13-29(24)35-30(25)26)32-27-12-6-4-10-22(27)23-15-14-20(16-28(23)32)19-8-2-1-3-9-19/h1-18,33-34H

InChI Key

HFOHYRISAVOUMQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC2=C1SC3=CC=CC=C32)N4C5=CC=CC=C5C6=C4C=C(C=C6)C7=CC=CC=C7)(O)O

Origin of Product

United States

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